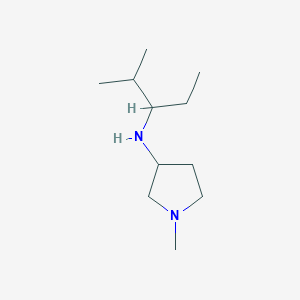
1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and provides a unique structure for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine can be achieved through innovative hydroamination methods. One such method involves the practical olefin hydroamination with nitroarenes . The reaction conditions typically include:
Reagents: Olefins and nitroarenes
Catalysts: Transition metal catalysts
Solvents: Organic solvents such as toluene or dichloromethane
Temperature: Elevated temperatures (e.g., 80-120°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroamination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydroxide in aqueous or alcoholic solutions
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted amines or other derivatives
Scientific Research Applications
1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and drug candidates.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpentan-2-yl)pyridin-3-amine
- N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
- N-Methyl-1-pyridin-2-ylpropan-2-amine
Uniqueness
1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine is unique due to its hindered amine structure, which provides steric hindrance and influences its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for the development of drug candidates and other specialized applications in chemistry and industry.
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C11H24N2/c1-5-11(9(2)3)12-10-6-7-13(4)8-10/h9-12H,5-8H2,1-4H3 |
InChI Key |
PXMCWOVVWAQFBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1CCN(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


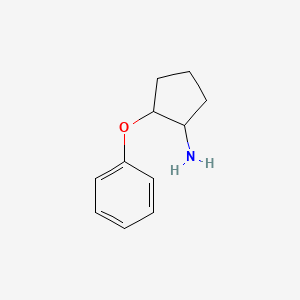

![6-Methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13255071.png)

![(2-Aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B13255083.png)
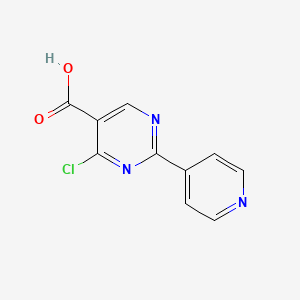
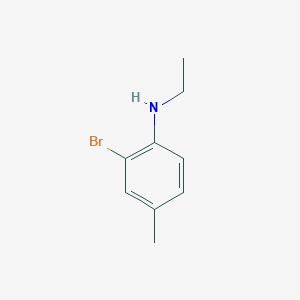
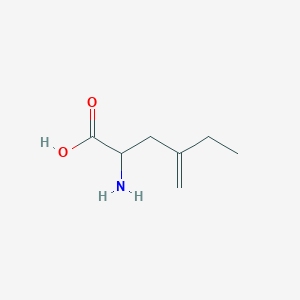
![5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-3-sulfonamide](/img/structure/B13255109.png)
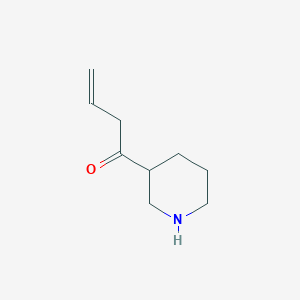
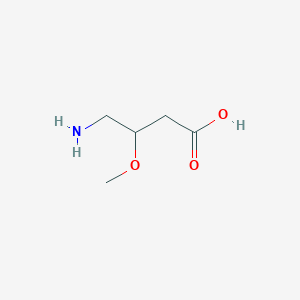
![1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine](/img/structure/B13255127.png)
![1-[(1S)-1-aminoethyl]cyclopropan-1-ol](/img/structure/B13255141.png)
![Propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B13255153.png)
